Cas no 1266159-47-0 (1-3-(difluoromethoxy)phenylcyclopropan-1-amine)

1-(3-(Difluoromethoxy)phenyl)cyclopropan-1-amine is a cyclopropylamine derivative featuring a difluoromethoxy-substituted phenyl ring. This compound is of interest in medicinal and agrochemical research due to its unique structural properties, which combine the conformational rigidity of the cyclopropane ring with the electronic effects of the difluoromethoxy group. The presence of fluorine atoms enhances metabolic stability and lipophilicity, potentially improving bioavailability. Its amine functionality allows for further derivatization, making it a versatile intermediate in the synthesis of biologically active molecules. The compound’s balanced physicochemical profile makes it suitable for applications in drug discovery, particularly in the development of CNS-targeting agents or enzyme inhibitors.
1-3-(difluoromethoxy)phenylcyclopropan-1-amine structure
1266159-47-0 structure
商品名:1-3-(difluoromethoxy)phenylcyclopropan-1-amine
CAS番号:1266159-47-0
MF:C10H11F2NO
メガワット:199.197249650955
CID:6231535
PubChem ID:55271989

1-3-(difluoromethoxy)phenylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-3-(difluoromethoxy)phenylcyclopropan-1-amine
    • CS-0269207
    • 1-[3-(difluoromethoxy)phenyl]cyclopropan-1-amine
    • 1-(3-(Difluoromethoxy)phenyl)cyclopropan-1-amine
    • AKOS006321095
    • 1266159-47-0
    • EN300-1933466
    • インチ: 1S/C10H11F2NO/c11-9(12)14-8-3-1-2-7(6-8)10(13)4-5-10/h1-3,6,9H,4-5,13H2
    • InChIKey: XKEGGLGVOHOFPT-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1=CC=CC(=C1)C1(CC1)N)F

計算された属性

  • せいみつぶんしりょう: 199.08087030g/mol
  • どういたいしつりょう: 199.08087030g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 206
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

1-3-(difluoromethoxy)phenylcyclopropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1933466-0.5g
1-[3-(difluoromethoxy)phenyl]cyclopropan-1-amine
1266159-47-0
0.5g
$1043.0 2023-09-17
Enamine
EN300-1933466-0.05g
1-[3-(difluoromethoxy)phenyl]cyclopropan-1-amine
1266159-47-0
0.05g
$912.0 2023-09-17
Enamine
EN300-1933466-0.1g
1-[3-(difluoromethoxy)phenyl]cyclopropan-1-amine
1266159-47-0
0.1g
$956.0 2023-09-17
Enamine
EN300-1933466-5g
1-[3-(difluoromethoxy)phenyl]cyclopropan-1-amine
1266159-47-0
5g
$3147.0 2023-09-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1339877-250mg
1-(3-(Difluoromethoxy)phenyl)cyclopropan-1-amine
1266159-47-0 98%
250mg
¥23371.00 2024-08-09
Enamine
EN300-1933466-5.0g
1-[3-(difluoromethoxy)phenyl]cyclopropan-1-amine
1266159-47-0
5g
$3147.0 2023-06-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1339877-1g
1-(3-(Difluoromethoxy)phenyl)cyclopropan-1-amine
1266159-47-0 98%
1g
¥25412.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1339877-100mg
1-(3-(Difluoromethoxy)phenyl)cyclopropan-1-amine
1266159-47-0 98%
100mg
¥24091.00 2024-08-09
Enamine
EN300-1933466-1g
1-[3-(difluoromethoxy)phenyl]cyclopropan-1-amine
1266159-47-0
1g
$1086.0 2023-09-17
Enamine
EN300-1933466-0.25g
1-[3-(difluoromethoxy)phenyl]cyclopropan-1-amine
1266159-47-0
0.25g
$999.0 2023-09-17

1-3-(difluoromethoxy)phenylcyclopropan-1-amine 関連文献

1-3-(difluoromethoxy)phenylcyclopropan-1-amineに関する追加情報

Introduction to 1-3-(difluoromethoxy)phenylcyclopropan-1-amine (CAS No. 1266159-47-0)

1-3-(difluoromethoxy)phenylcyclopropan-1-amine, identified by its Chemical Abstracts Service (CAS) number 1266159-47-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a cyclopropane ring fused with an aromatic phenyl ring, which is further substituted with a difluoromethoxy group and an amine functionality at the cyclopropanone position. The structural features of this molecule make it a promising candidate for further exploration in drug discovery, particularly due to its unique electronic and steric properties.

The difluoromethoxy group is a key structural moiety that imparts distinct chemical and biological properties to the molecule. Fluoro substitution in pharmaceuticals is well-documented for its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles. In the context of 1-3-(difluoromethoxy)phenylcyclopropan-1-amine, the presence of this group may contribute to increased lipophilicity and reduced susceptibility to enzymatic degradation, making it an attractive scaffold for developing novel therapeutic agents.

The cyclopropane ring is another critical feature of this compound. Cyclopropanes are known for their high ring strain, which can be exploited to enhance binding interactions with biological targets. The rigidity of the cyclopropane moiety can also restrict conformational flexibility, potentially leading to more selective and potent drug candidates. The combination of the cyclopropane ring with the phenyl ring and the difluoromethoxy substituent creates a complex three-dimensional structure that may interact favorably with specific protein targets in biological systems.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to better understand the interactions between such complex molecules and their biological targets. Studies have shown that compounds containing cyclopropane rings can exhibit unique binding affinities and selectivity profiles when interacting with enzymes and receptors. For instance, research on related compounds has demonstrated potential applications in treating neurological disorders, inflammation, and infectious diseases.

The amine functionality at the cyclopropanone position in 1-3-(difluoromethoxy)phenylcyclopropan-1-amine provides another layer of chemical diversity, allowing for further derivatization and functionalization. Amines are common pharmacophores in drug design due to their ability to form hydrogen bonds and participate in various chemical reactions. This versatility makes 1-3-(difluoromethoxy)phenylcyclopropan-1-amine a valuable building block for synthesizing more complex molecules with tailored biological activities.

In the realm of medicinal chemistry, the synthesis of novel heterocyclic compounds remains a central focus. The cyclopropylamine scaffold has shown promise in various therapeutic areas, including central nervous system (CNS) disorders, cancer therapy, and anti-inflammatory agents. The structural motif present in 1-3-(difluoromethoxy)phenylcyclopropan-1-amine aligns well with these trends, offering a unique combination of functional groups that could be exploited for drug development.

One particularly intriguing aspect of this compound is its potential as an intermediate in the synthesis of more complex pharmacological entities. The presence of both aromatic and aliphatic components allows for diverse synthetic pathways, enabling chemists to modify various parts of the molecule while retaining its core structural framework. This flexibility is crucial for optimizing drug-like properties such as solubility, bioavailability, and target specificity.

From a biological perspective, the difluoromethoxy group may play a significant role in modulating receptor interactions. Fluoro-substituted compounds are often found to have enhanced binding affinities due to changes in electronic distribution and steric effects. This could be particularly relevant for targeting enzymes or receptors involved in disease pathways where subtle modifications can significantly impact activity.

The cyclopropane ring's strain energy can also be leveraged to enhance binding interactions through induced fit mechanisms. When a ligand binds to a receptor, conformational changes can occur that optimize interactions between the two molecules. The rigid nature of the cyclopropane ring may facilitate these changes, leading to stronger and more specific binding compared to more flexible scaffolds.

Recent studies have also highlighted the importance of fluorine atoms in modulating metabolic stability. In many cases, fluorine substitution can prevent unwanted degradation by enzymes such as cytochrome P450 oxidases. For 1-3-(difluoromethoxy)phenylcyclopropan-1-amine, this could translate into improved pharmacokinetic properties, allowing for longer half-lives and reduced dosing frequencies.

The amine group at the cyclopropanone position offers additional opportunities for interaction with biological targets through hydrogen bonding or ionic interactions. This functionality can be particularly useful when designing molecules that need to interact with polar regions of proteins or nucleic acids.

In conclusion,1-3-(difluoromethoxy)phenylcyclopropan-1-amine represents a fascinating compound with potential applications across multiple therapeutic areas. Its unique structural features—combining an aromatic phenyl ring with a cyclopropane moiety substituted by a difluoromethoxy group and an amine—make it a compelling candidate for further investigation in medicinal chemistry. As research continues to uncover new biological targets and synthetic methodologies,1-3-(difluoromethoxy)phenylcyclopropan-1-amine may emerge as a key intermediate or lead compound in the development of next-generation therapeutics.

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